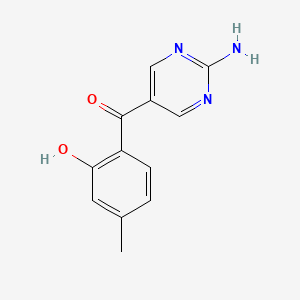![molecular formula C16H18O4S2 B14348668 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol CAS No. 95971-31-6](/img/structure/B14348668.png)
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol is a chemical compound characterized by the presence of two hydroxyphenyl groups attached to a butane-2,3-diol backbone through sulfanyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol typically involves the reaction of 1,4-dimercaptobutane-2,3-diol with 4-hydroxybenzene derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Ether or amine derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a reducing agent in biochemical assays.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol involves its ability to undergo redox reactions. The sulfanyl groups can donate or accept electrons, making the compound an effective reducing agent. This property is particularly useful in biochemical applications where it can reduce disulfide bonds in proteins, thereby altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Dithiothreitol (DTT): A well-known reducing agent with similar thiol groups.
1,4-Dimercaptobutane-2,3-diol: A precursor in the synthesis of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol.
NACMEAA: A hybrid of cysteine and cysteamine with disulfide-reducing properties.
Uniqueness
This compound is unique due to the presence of hydroxyphenyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
95971-31-6 |
|---|---|
Fórmula molecular |
C16H18O4S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,4-bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol |
InChI |
InChI=1S/C16H18O4S2/c17-11-1-5-13(6-2-11)21-9-15(19)16(20)10-22-14-7-3-12(18)4-8-14/h1-8,15-20H,9-10H2 |
Clave InChI |
KYAJBMFSBKECJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SCC(C(CSC2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
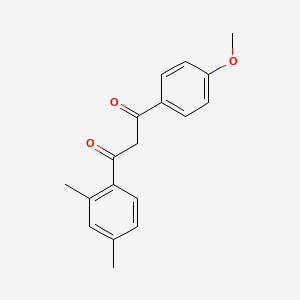
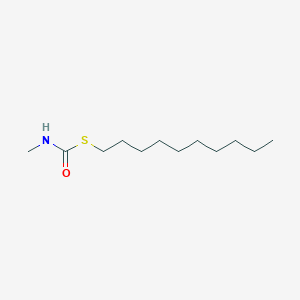
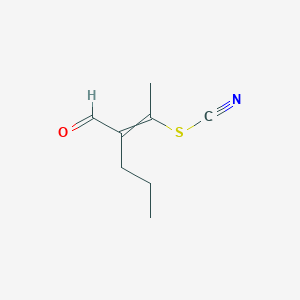
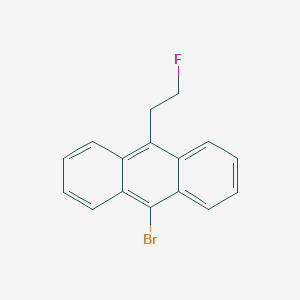
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
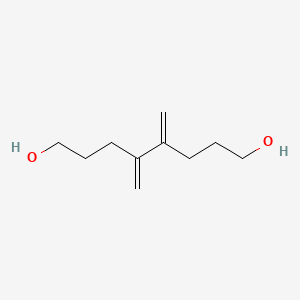
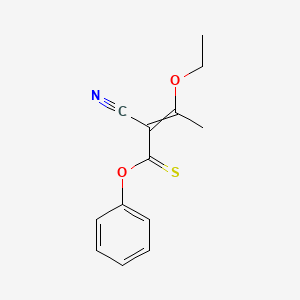
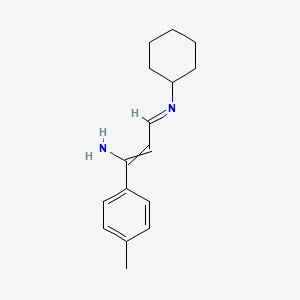
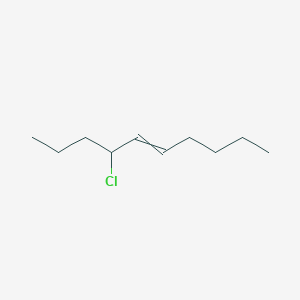
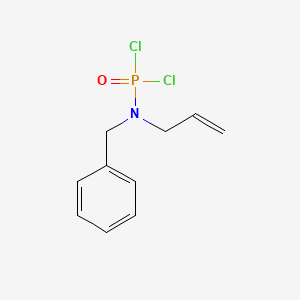
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
